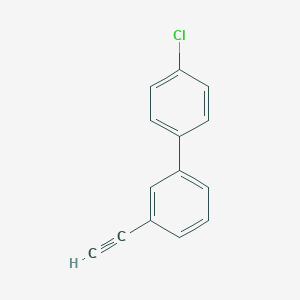
1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, NS8593, and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One study conducted by Özgeriş et al. (2017) synthesized ureas and sulfamides derived from 1-aminotetralins, testing their anticancer activity against human glioblastoma and prostate cancer cell lines. The compounds exhibited varying degrees of cytotoxicity, with two specific compounds highlighted for their significant anticancer potential. This research contributes to the ongoing search for new anticancer molecules with improved efficacy and specificity (Özgeriş et al., 2017).
Chemical Synthesis and Structural Analysis
The synthesis of complex molecules involving 1-aminotetralins and related structures has been extensively studied, providing insights into chemical reactions and product formation. For instance, Yi et al. (2005) described the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, showcasing the chemical versatility and potential applications of these molecules in further pharmaceutical development (Yi et al., 2005).
Conformational Adjustments and Assembly
Research on urea and thiourea-based assemblies has revealed interesting conformational adjustments and self-assembly behaviors. Phukan and Baruah (2016) investigated the hydrogen-bonded synthons in urea and thiourea derivatives, providing valuable information on molecular interactions and assembly mechanisms. These findings have implications for designing new materials and understanding molecular recognition processes (Phukan & Baruah, 2016).
Antineoplastic and Antimonoamineoxidase Properties
The exploration of new therapeutic molecules for treating various diseases is a key area of research. Markosyan et al. (2010) synthesized compounds with potential antineoplastic and antimonoamineoxidase properties, contributing to the development of new drugs with specific biological activities. Such research is crucial for expanding the arsenal of available therapeutic agents (Markosyan et al., 2010).
Molecular Interactions and Corrosion Inhibition
In another study, Bahrami and Hosseini (2012) investigated the inhibition effect of specific urea derivatives on mild steel corrosion in an acidic solution. This research highlights the potential industrial applications of these compounds in protecting metals from corrosion, demonstrating the broad applicability of such chemical studies (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-7-5-14(6-8-17)12-21-18(23)22-13-19(24)10-9-15-3-1-2-4-16(15)11-19/h1-8,24H,9-13H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGAOMSYTARJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

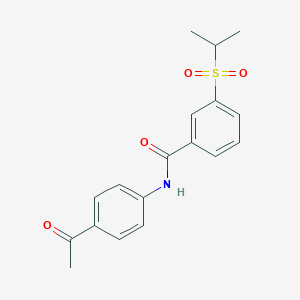

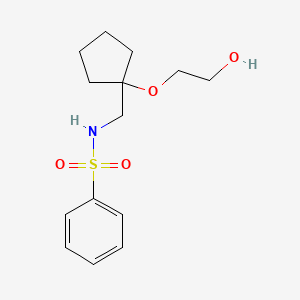
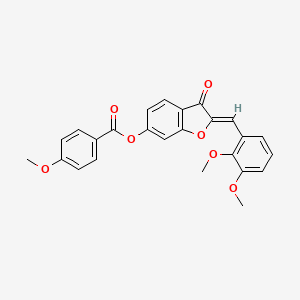
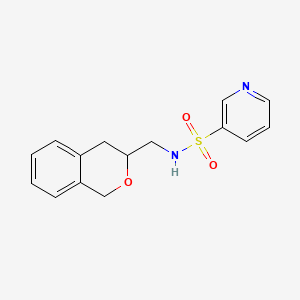
![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)
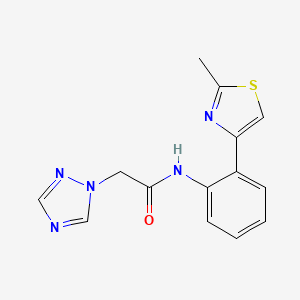
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)

